Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the continuous flow synthesis of six benzodiazepines from aminobenzophenones.
Methods of Application: The first step of the synthesis consisted in the formation of N-(2-Benzoylphenyl)-2-bromoacetamides, directly starting from the unprotected 2-amino-benzophenone.
Results or Outcomes: The synthesis resulted in the production of six benzodiazepines: diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, oxazepam.
Scientific Field: Physical Chemistry
Summary of Application: This compound is used as a model to study the formation of three-centered hydrogen bonds in oxalyl derivatives.
Methods of Application: The formation of these hydrogen bonds was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures.
Results or Outcomes: The study found that three-center hydrogen bond is able to overcome steric constraints.
Scientific Field: Quantum Chemistry
Summary of Application: This compound has been used in quantum chemical modeling to investigate its molecular structure.
Methods of Application: The geometry of the compound was optimized using Density Functional Theory (DFT) with the B3LYP method and a 6-311+G (d) basis set.
Results or Outcomes: The theoretical 1H and 13C NMR chemical shift values of the compound were calculated and compared with experimental results.
Scientific Field: Inorganic Chemistry
Summary of Application: This compound is used in the synthesis of nickel(II) complexes of Schiff bases.
Scientific Field: Pharmacology
Summary of Application: N-(2-Benzoylphenyl)-L-Tyrosine derivatives have been studied for their anti-diabetic activity in Type 2 Diabetes.
Methods of Application: Molecular docking was performed on a diverse set of these derivatives to understand their interaction with peroxisome proliferator activated receptor- γ.
Results or Outcomes: The docking program in Glide dock justifies the correlation between the experimental values and the values derived computationally.
Summary of Application: This compound is used as a precursor in the synthesis of benzoxazoles.
2-(2-Benzoylphenyl)-2-phenylacetonitrile is an organic compound with the molecular formula and a molecular weight of approximately 297.35 g/mol. This compound features a unique structure characterized by the presence of two benzoyl groups and a phenylacetonitrile moiety, which contributes to its distinct chemical properties. The compound is classified as a nitrile and is known for its potential utility in various chemical and biological applications.
The reactivity of this compound is influenced by the electron-withdrawing effects of the benzoyl groups, which stabilize reaction intermediates.
Research indicates that 2-(2-Benzoylphenyl)-2-phenylacetonitrile may exhibit various biological activities, including:
These biological activities make it a candidate for further research in medicinal chemistry.
The synthesis of 2-(2-Benzoylphenyl)-2-phenylacetonitrile typically involves several key steps:
This method allows for scalability and adaptability depending on the desired quantity and purity of the final product.
The applications of 2-(2-Benzoylphenyl)-2-phenylacetonitrile are diverse, including:
These applications highlight its versatility in both academic research and industrial settings.
Interaction studies involving 2-(2-Benzoylphenyl)-2-phenylacetonitrile focus on its binding affinities with various biological targets. These studies aim to elucidate how this compound interacts at a molecular level, potentially leading to therapeutic applications. Key areas of study include:
Such studies are crucial for developing a comprehensive understanding of the compound's mechanisms of action.
Several compounds share structural similarities with 2-(2-Benzoylphenyl)-2-phenylacetonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Benzoylphenyl)-2-phenylacetonitrile | Contains a different benzoyl substitution | Lacks the unique positioning of substituents |
| 2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile | Contains methoxy groups | Alters electronic properties and reactivity |
| Phenylacetone | A simpler structure without nitrile | Commonly used precursor in illicit synthesis |
| 4-Benzoylbenzonitrile | Similar nitrile functionality | Different substitution pattern affects reactivity |
The uniqueness of 2-(2-Benzoylphenyl)-2-phenylacetonitrile lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity. The combination of two benzoyl groups with a phenylacetonitrile framework provides distinct properties that differentiate it from similar compounds, making it a valuable subject for further research in organic chemistry and pharmacology.